2-(3-シアノフェニル)ニコチン酸

説明

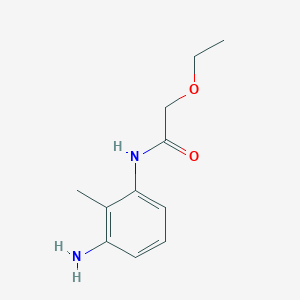

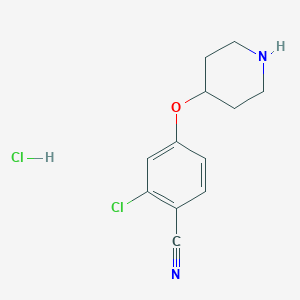

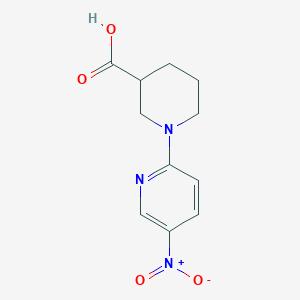

2-(3-Cyanophenyl)nicotinic acid , also known as 2-cyanocinnamic acid , is a derivative of cinnamic acid. It features a cyano (CN) group at the 2-position of the phenyl ring. This compound is a conjugate acid of 2-cyanocinnamate .

Molecular Structure Analysis

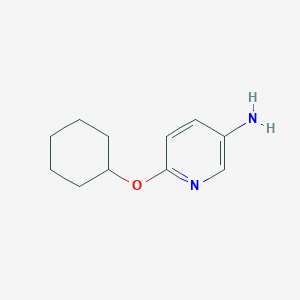

The molecular formula of 2-(3-Cyanophenyl)nicotinic acid is C₁₃H₈N₂O₂ , with a molecular weight of approximately 224.21 g/mol . The structure consists of a nicotinic acid (pyridine-3-carboxylic acid) core with a cyanophenyl group attached at the 2-position.

科学的研究の応用

医薬品研究

“2-(3-シアノフェニル)ニコチン酸”のようなニコチン酸誘導体は、潜在的な医薬品用途について頻繁に研究されています。 それらは抗炎症作用と鎮痛作用について研究されており、新しい医薬品の開発につながる可能性があります .

化学合成

これらの化合物は、化学合成プロセスにおける中間体として役立ちます。 例えば、それらは縮合反応を受けてアシルヒドラゾンを形成するか、環化反応を受けてオキサジアゾリン誘導体を形成することができ、これらは有機化学において様々な用途があります .

栄養学

ニコチン酸とその誘導体は、ニコチンアミドモノヌクレオチド(NMN)に関連しており、ニコチンアミドアデニンジヌクレオチド(NAD+)の生合成に関与しています。 これは、NMNサプリメントが生理機能や病気の治療に影響を与える可能性があるため、栄養学において重要な意味を持っています .

作用機序

Target of Action

2-(3-Cyanophenyl)nicotinic acid, a derivative of nicotinic acid, primarily targets the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound enters the cell through the SLC5A8 and SCL22A1 transporters and is metabolized to NAD via the Preiss–Handler pathway . This pathway involves three stages, with the first stage converting nicotinic acid and 5’-phosphoribosyl-1-pyrophosphate to mononucleotide nicotinic acid (NAMN) by nicotinic acid phosphoribosyltransferases (NAPRTEC 6.3.4.21) .

Biochemical Pathways

The biochemical pathways affected by 2-(3-Cyanophenyl)nicotinic acid are primarily those involving redox metabolism and NAD-dependent pathways . The compound acts as a precursor to nicotinamide coenzymes, which are vital for these pathways .

Pharmacokinetics

For instance, nicotinic acid has a Tmax of 3.0 hours for a 1000mg or 1500mg oral dose .

Result of Action

The molecular and cellular effects of 2-(3-Cyanophenyl)nicotinic acid’s action are likely similar to those of nicotinic acid. For example, nicotinic acid has been shown to decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Action Environment

The action, efficacy, and stability of 2-(3-Cyanophenyl)nicotinic acid are likely influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in the formation of carbon-carbon bonds, is known for its mild and functional group tolerant reaction conditions, making it environmentally benign . This suggests that similar environmental factors could influence the action of 2-(3-Cyanophenyl)nicotinic acid.

特性

IUPAC Name |

2-(3-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-15-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRZXTAVUYRGSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594092 | |

| Record name | 2-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218138-63-7 | |

| Record name | 2-(3-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)